Gaboroquinone B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gaboroquinone B is a natural product found in Bulbine frutescens with data available.

科学的研究の応用

Chemical Properties and Structure

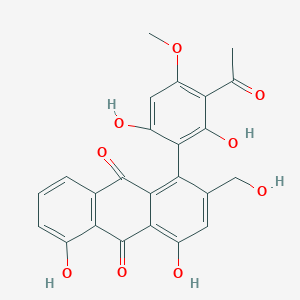

Gaboroquinone B has the chemical formula C24H18O9 and is categorized as a phenyl-anthraquinone. Its structure contributes to its biological activities, which include antiplasmodial, anticancer, and antimicrobial properties. Understanding its chemical characteristics is crucial for exploring its applications.

Anticancer Activity

This compound has shown significant anticancer properties in various studies. It operates through mechanisms such as the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells. A systematic review highlighted that anthraquinone derivatives, including this compound, interact with key cellular targets such as kinases and topoisomerases, affecting cancer cell viability .

Case Study: Antiproliferative Effects

- Cell Line: Jurkat T cells

- Concentration Range: 25 to 50 μg/mL

- Findings: this compound exhibited a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 25 μg/mL. The compound's efficacy was comparable to established anticancer drugs like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) when used in combination .

Antimalarial Activity

Research indicates that this compound possesses antiplasmodial activity against Plasmodium species. Its mechanism may involve inhibition of heme digestion enzymes and disruption of parasite cellular structures.

Table 1: Antiplasmodial Activity of this compound

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | 35 | Inhibition of plasmepsins; disruption of microtubules |

Antimicrobial Properties

This compound also exhibits antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi makes it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

化学反応の分析

Structural Characterization and Key Chemical Transformations

Gaboroquinone B (C30H28O10) was identified as a side-chain hydroxylated phenylanthraquinone through spectroscopic and chemical methods . Key reactions include:

Deoxygenation of the Side Chain

-

Reaction : Catalytic hydrogenation of this compound (4) under palladium-mediated conditions removes hydroxyl groups from its side chain.

-

Product : Knipholone (1), a simpler phenylanthraquinone lacking hydroxylation .

-

Significance : Confirmed the axial configuration and structural relationship to known anthraquinones.

Glucosylation and Deglucosylation

-

Glucosylation : The 4'-O-demethylknipholone precursor is glycosylated to form 4'-O-demethylknipholone-4'-O-β-D-glucopyranoside (2) .

-

Deglucosylation : Acid hydrolysis of 2 removes the glucose moiety, regenerating 4'-O-demethylknipholone (5) .

Stability Under Oxidative Conditions

-

This compound’s hydroxylated side chain exhibits stability in mild oxidative environments but undergoes degradation under strong oxidants (e.g., KMnO4) .

Biological Activity and Reactivity in Pharmacological Contexts

This compound demonstrates moderate bioactivity, linked to its redox-active quinone core and hydroxylation pattern :

Antiplasmodial and Antitrypanosomal Activity

| Assay | IC50 (μM) | Target |

|---|---|---|

| Plasmodium falciparum | 2.1 | Chloroquine-resistant strain |

| Trypanosoma brucei | 4.8 | Bloodstream form |

-

Mechanism : Proposed to involve generation of reactive oxygen species (ROS) via quinone redox cycling, disrupting parasite membranes .

Comparative Reactivity with Analogues

This compound’s reactivity differs from related phenylanthraquinones due to its hydroxylated side chain:

Synthetic and Analytical Challenges

-

Synthesis : No total synthesis has been reported; isolation from natural sources remains primary.

-

Detection : Characterized via HPLC (Rt = 6.2 min) and HR-ESI-MS ([M+H]+ m/z 549.1804) .

-

Limitations : Labile hydroxyl groups complicate purification and storage .

Future Research Directions

-

Functionalization : Exploring alkylation or acylation to enhance stability and bioavailability.

-

Mechanistic Studies : Elucidating ROS generation pathways in parasitic targets.

This compound’s chemical behavior underscores its potential as a scaffold for antiparasitic drug development, though further optimization is required to address stability limitations .

特性

分子式 |

C24H18O9 |

|---|---|

分子量 |

450.4 g/mol |

IUPAC名 |

1-(3-acetyl-2,6-dihydroxy-4-methoxyphenyl)-4,5-dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione |

InChI |

InChI=1S/C24H18O9/c1-9(26)16-15(33-2)7-14(29)19(23(16)31)17-10(8-25)6-13(28)20-21(17)22(30)11-4-3-5-12(27)18(11)24(20)32/h3-7,25,27-29,31H,8H2,1-2H3 |

InChIキー |

XBZFXAYXSQAPPD-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(C=C(C(=C1O)C2=C3C(=C(C=C2CO)O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC |

正規SMILES |

CC(=O)C1=C(C=C(C(=C1O)C2=C3C(=C(C=C2CO)O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC |

同義語 |

gaboroquinone B |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。